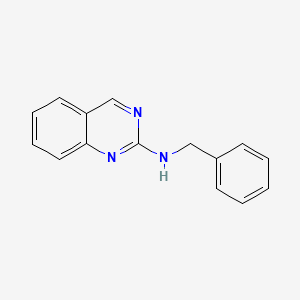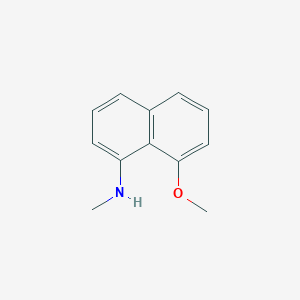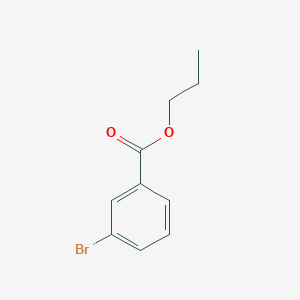
2-(Benzylamino)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylamino)quinazoline, also known as BAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound belongs to the quinazoline family and has a benzylamino group attached to its structure. The synthesis of BAQ is relatively simple, and it has been shown to have several biological activities, making it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of 2-(Benzylamino)quinazoline is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell proliferation. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and division. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have antioxidant properties, which could be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Benzylamino)quinazoline has several advantages as a research tool. It is relatively easy to synthesize, and its biological activities make it a promising candidate for various research applications. However, there are also limitations to its use. This compound is not very water-soluble, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(Benzylamino)quinazoline. One area of research could be to further investigate its anticancer activity and potential use in cancer therapy. Additionally, research could focus on the development of more water-soluble derivatives of this compound to make it easier to work with in experiments. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of 2-(Benzylamino)quinazoline involves the reaction of 2-chloroquinazoline with benzylamine in the presence of a base catalyst. This reaction leads to the formation of this compound with a yield of approximately 70%. The synthesis process is relatively straightforward and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-(Benzylamino)quinazoline has been shown to have several biological activities, making it a promising candidate for various scientific research applications. One of the most significant areas of research for this compound is its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-benzylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-2-6-12(7-3-1)10-16-15-17-11-13-8-4-5-9-14(13)18-15/h1-9,11H,10H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFHPXQYAXHWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B7464681.png)

![2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7464697.png)


![12-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B7464711.png)


![1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid](/img/structure/B7464743.png)





